molecular formula C17H18N2O3 B1220558 [3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate CAS No. 57116-39-9

[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate

Cat. No.: B1220558
CAS No.: 57116-39-9
M. Wt: 298.34 g/mol
InChI Key: LKPVPUFUDFBNBZ-UHFFFAOYSA-N
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Description

[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. This compound is known for its unique structure, which combines the properties of acetyltropic acid and pyridylmethylamide, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetyltropic acid 4-pyridylmethylamide typically involves the reaction of acetyltropic acid with 4-pyridylmethylamine. The process can be carried out under mild conditions, often using a solvent such as tetrahydrofuran (THF) and a catalyst like sodium borohydride . The reaction is usually conducted at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production methods for acetyltropic acid 4-pyridylmethylamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: [3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in THF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetyltropic acid 4-pyridylmethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-(2-pyridylmethyl)acetamide
  • 2,2-dimethyl-N-(2-pyridylmethyl)propionamide
  • 2,2,2-triphenyl-N-(2-pyridylmethyl)acetamide

Comparison: Compared to these similar compounds, acetyltropic acid 4-pyridylmethylamide exhibits unique properties due to the presence of the acetyltropic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

57116-39-9

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate

InChI

InChI=1S/C17H18N2O3/c1-13(20)22-12-16(15-5-3-2-4-6-15)17(21)19-11-14-7-9-18-10-8-14/h2-10,16H,11-12H2,1H3,(H,19,21)

InChI Key

LKPVPUFUDFBNBZ-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=NC=C2

Canonical SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=NC=C2

Synonyms

acetyltropic acid 4-pyridylmethylamide
PAT 4
PAT-4

Origin of Product

United States

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